molecular formula C17H14N2O5 B12897453 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline CAS No. 5452-59-5

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline

Cat. No.: B12897453
CAS No.: 5452-59-5
M. Wt: 326.30 g/mol
InChI Key: YBKVDWIITXASBT-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is an organic compound with the molecular formula C17H14N2O5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of methoxy and nitro groups in its structure makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction .

Chemical Reactions Analysis

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline can be compared with other quinoline derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antifungal effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a quinoline core substituted with methoxy and nitro groups. The general structure can be represented as follows:

C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This structure is crucial as the substituents significantly influence the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 8-nitroquinoline exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli0.125 μg/mL
BS. aureus3.125 μg/mL
CPseudomonas aeruginosa4 μg/mL

These findings suggest that the nitro group plays a pivotal role in enhancing antibacterial efficacy, likely through mechanisms involving DNA gyrase inhibition and disruption of bacterial membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways.

A notable study reported that derivatives with similar structures exhibited IC50 values in the micromolar range against several cancer cell lines:

Cell LineIC50 (μM)
A549 (lung cancer)10.6
HeLa (cervical cancer)2.3
MCF-7 (breast cancer)15.0

These results highlight the compound's potential as a lead for developing new anticancer agents .

Antifungal Activity

In addition to antibacterial and anticancer properties, the compound has shown promising antifungal activity. Studies have indicated that it can inhibit fungal growth effectively, particularly against Candida species.

Fungal StrainMIC (μg/mL)
Candida albicans20
Aspergillus niger15

The mechanism of action is thought to involve disruption of fungal cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of methoxy groups enhances lipophilicity, which is critical for cellular uptake. Additionally, the nitro group is essential for its antimicrobial activity, while variations in the phenyl ring can modulate potency against different pathogens.

Case Studies

  • Antibacterial Efficacy : A study compared the resistance development of Staphylococcus aureus when exposed to various quinolone derivatives, including those similar to this compound. The results showed that compounds with a methoxy group at the C-8 position exhibited significantly lower resistance development compared to others .
  • Anticancer Mechanisms : Research on A549 lung adenocarcinoma cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating a potential mechanism for its anticancer effects .

Properties

CAS No.

5452-59-5

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline

InChI

InChI=1S/C17H14N2O5/c1-22-11-5-7-12(8-6-11)24-17-13-4-3-9-18-16(13)14(19(20)21)10-15(17)23-2/h3-10H,1-2H3

InChI Key

YBKVDWIITXASBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)[N+](=O)[O-])OC

Origin of Product

United States

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